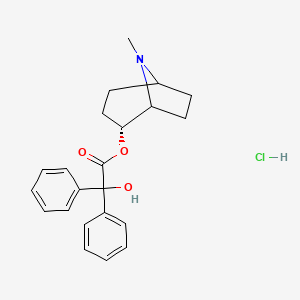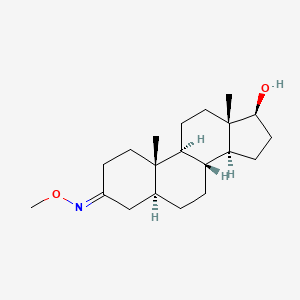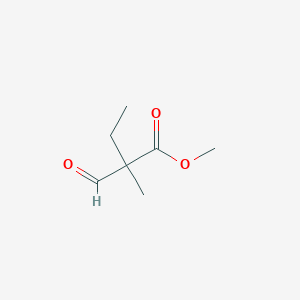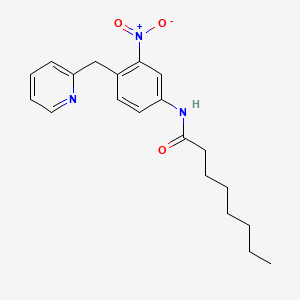
L-2-alpha-Tropinyl benzilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-alpha-Tropinyl benzilate hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its molecular structure, which includes a tropinyl group and a benzilate moiety, making it a subject of interest in both organic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-2-alpha-Tropinyl benzilate hydrochloride typically involves the reaction of tropine with benzilic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as crystallization and chromatography, to meet the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
L-2-alpha-Tropinyl benzilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzilate moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors like temperature, solvent, and reaction time being critical .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzilate moiety .
Scientific Research Applications
L-2-alpha-Tropinyl benzilate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties has explored its potential as a therapeutic agent for various conditions.
Mechanism of Action
The mechanism of action of L-2-alpha-Tropinyl benzilate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which it is studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-2-alpha-Tropinyl benzilate hydrochloride include:
Atropine: A tropane alkaloid with similar structural features.
Scopolamine: Another tropane alkaloid with comparable pharmacological properties.
Benzilic Acid Derivatives: Compounds with a benzilate moiety that share similar chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of a tropinyl group and a benzilate moiety. This structural uniqueness contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds .
Properties
CAS No. |
64520-33-8 |
|---|---|
Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
[(2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-23-18-12-14-19(23)20(15-13-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-20,25H,12-15H2,1H3;1H/t18?,19?,20-;/m1./s1 |
InChI Key |
YSKRBSYNQLTHMW-VJJOGWKDSA-N |
Isomeric SMILES |
CN1C2CC[C@H](C1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)


![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)



